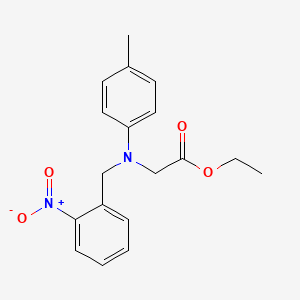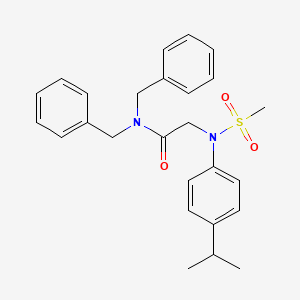
N~1~,N~1~-dibenzyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dibenzyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DIBOM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. DIBOM is a glycine derivative, which means that it has a similar structure to the amino acid glycine.
Wirkmechanismus
The mechanism of action of DIBOM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition results in a reduction in inflammation and pain, as well as a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIBOM has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the development of inflammation. DIBOM has also been shown to decrease the activity of certain enzymes that are involved in the production of pain. In addition, DIBOM has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIBOM in lab experiments is its specificity. DIBOM has been shown to target specific enzymes and receptors, which makes it a valuable tool for studying the effects of these molecules on biological processes. However, one of the limitations of using DIBOM is its potential toxicity. Like many chemical compounds, DIBOM can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIBOM. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of DIBOM in treating different types of cancer and to identify the mechanisms by which it inhibits the growth of cancer cells. Another area of interest is the development of new derivatives of DIBOM that may have improved efficacy or reduced toxicity. Finally, more research is needed to fully understand the mechanism of action of DIBOM and to identify its targets in the body.
Synthesemethoden
The synthesis of DIBOM involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of N-benzylglycine with sodium hydride in dry dimethylformamide. This reaction results in the formation of N-benzyl-N-methylsulfonylglycine. Next, this compound is reacted with 4-isopropylbenzyl chloride in the presence of cesium carbonate to produce N-benzyl-N-methylsulfonylglycine 4-isopropylbenzyl ester. Finally, the ester is reduced with sodium borohydride to yield DIBOM.
Wissenschaftliche Forschungsanwendungen
DIBOM has been shown to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for cancer. DIBOM has also been investigated for its ability to inhibit the growth of certain bacteria and viruses.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-21(2)24-14-16-25(17-15-24)28(32(3,30)31)20-26(29)27(18-22-10-6-4-7-11-22)19-23-12-8-5-9-13-23/h4-17,21H,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMQZNUTCECEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



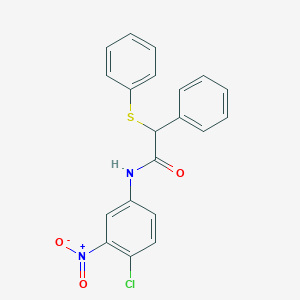
![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
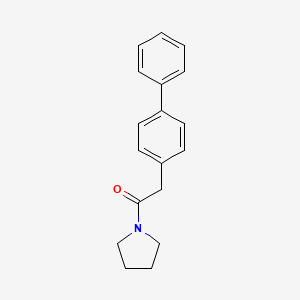
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)
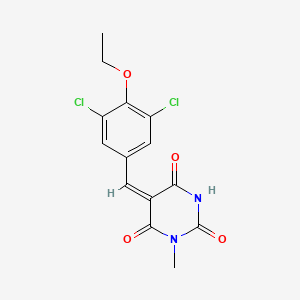
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
